5-{[(4-Fluorophenyl)carbonyl]amino}benzene-1,3-dicarboxamide
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Overview
Description
5-[(4-fluorobenzoyl)amino]isophthalamide is a chemical compound with the molecular formula C15H12FN3O3 and a molecular weight of 301.27 g/mol . This compound is characterized by the presence of a fluorobenzoyl group attached to an isophthalamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorobenzoyl)amino]isophthalamide typically involves the reaction of 4-fluorobenzoyl chloride with isophthalic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-[(4-fluorobenzoyl)amino]isophthalamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorobenzoyl)amino]isophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
5-[(4-fluorobenzoyl)amino]isophthalamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-fluorobenzoyl)amino]isophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-fluorobenzoyl)amino]isophthalamide
- 5-[(4-chlorobenzoyl)amino]isophthalamide
- 5-[(4-bromobenzoyl)amino]isophthalamide
Comparison
Compared to its analogs, 5-[(4-fluorobenzoyl)amino]isophthalamide exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H12FN3O3 |
---|---|
Molecular Weight |
301.27 g/mol |
IUPAC Name |
5-[(4-fluorobenzoyl)amino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H12FN3O3/c16-11-3-1-8(2-4-11)15(22)19-12-6-9(13(17)20)5-10(7-12)14(18)21/h1-7H,(H2,17,20)(H2,18,21)(H,19,22) |
InChI Key |
YCMFWMXCJQUKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N)F |
Origin of Product |
United States |
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